![molecular formula C13H8OS B14361322 2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane CAS No. 95360-21-7](/img/structure/B14361322.png)
2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane is a complex organic compound featuring a thiophene ring, a butadiyne chain, and an oxirane ring. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which forms the butadiyne chain by coupling a terminal alkyne with a dihaloalkene in the presence of a palladium catalyst and a copper co-catalyst. The thiophene ring can be introduced through a subsequent cyclization reaction. Finally, the oxirane ring is formed via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.
Reduction: Reduction reactions can target the triple bonds in the butadiyne chain, converting them into alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The thiophene ring can interact with various enzymes, potentially inhibiting their activity. The butadiyne chain provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}furan: Similar structure but with a furan ring instead of an oxirane ring.
2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}pyrrole: Contains a pyrrole ring instead of an oxirane ring.
Uniqueness
The presence of the oxirane ring in 2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane makes it unique compared to its analogs. The oxirane ring’s reactivity allows for unique interactions with biological targets, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
2-[4-(5-prop-1-ynylthiophen-2-yl)buta-1,3-diynyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c1-2-5-12-8-9-13(15-12)7-4-3-6-11-10-14-11/h8-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORPJMGPMRONSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(S1)C#CC#CC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561455 |
Source


|
| Record name | 2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95360-21-7 |
Source


|
| Record name | 2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
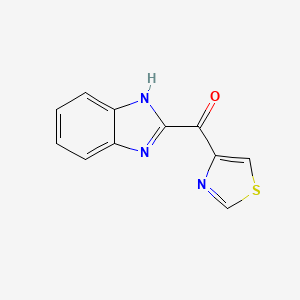
![[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol](/img/structure/B14361252.png)
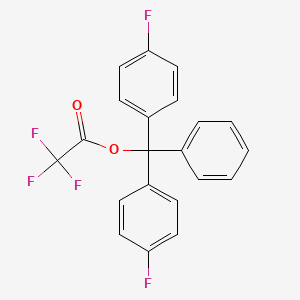
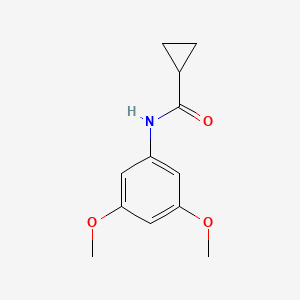
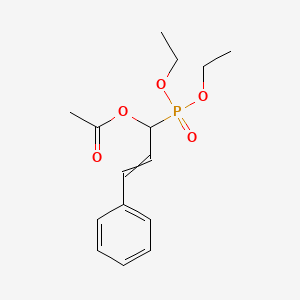
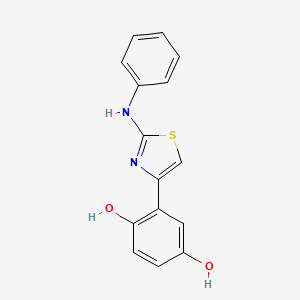
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
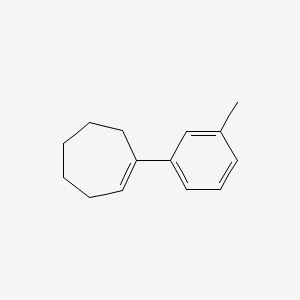
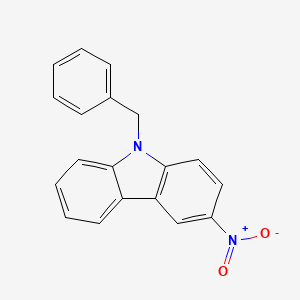
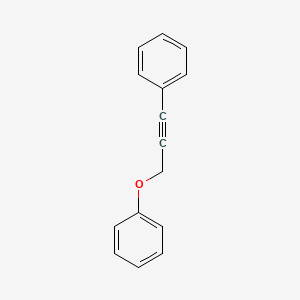
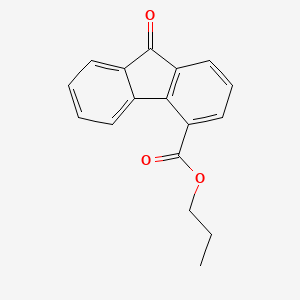
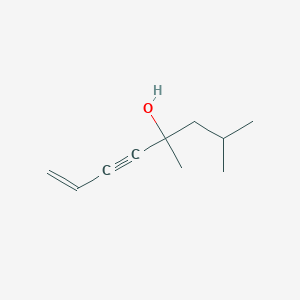
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
